molecular formula C9H7ClN2O2 B3034462 2-Chloro-3-(3-nitrophenyl)propanenitrile CAS No. 17849-30-8

2-Chloro-3-(3-nitrophenyl)propanenitrile

Cat. No. B3034462
CAS RN: 17849-30-8
M. Wt: 210.62 g/mol
InChI Key: HKAWRAJOVWSAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Boiling Point : Approximately 100°C at 0.5 mm Hg
  • Density : 0.949 g/mL at 25°C
  • Refractive Index : n₂₀/D 1.470
  • Stability : Explosive upon heating

Chemical Reactions Analysis

  • Antibacterial Activity :
    • Activity : The compound exhibits good potential against K. pneumoniae, with the chloro atom enhancing its effect. It likely acts on penicillin-binding proteins, leading to cell lysis .
  • Pharmacokinetic Profile :
    • Oral Use : Excellent parameters, indicating suitability for oral administration .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : Compounds structurally related to 2-Chloro-3-(3-nitrophenyl)propanenitrile have been synthesized and characterized by spectral analysis and X-ray diffraction studies, which are crucial for understanding molecular conformations and interactions (Sharma et al., 2014).

Chemical Reactions and Synthesis

  • Reactions with Nitric Acid : Studies have investigated the reactions of similar compounds with nitric acid, demonstrating the versatility and reactivity of these molecules in chemical synthesis (Hylands & Moodie, 1997).
  • Asymmetric Synthesis Applications : 2-Chloro-3-(3-nitrophenyl)propanenitrile and related compounds have been used in the asymmetric synthesis of chiral intermediates for antidepressants, highlighting their importance in pharmaceutical synthesis (Choi et al., 2010).
  • Polyfunctionalized Nitriles Synthesis : It has been utilized in the synthesis of polyfunctionalized α, β-unsaturated nitriles, a process important for creating diverse chemical structures (Ballini et al., 2003).

Antimicrobial Studies

  • Antimicrobial Activity : Certain derivatives have shown potent antimicrobial activity against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Desai et al., 2017).

Molecular Modelling and Theoretical Studies

  • Theoretical Analysis : Studies have conducted theoretical analysis of related nitriles, offering insights into intramolecular hydrogen bonds and other chemical properties (Fernández et al., 1992).

Analytical Chemistry Applications

  • Analysis of Related Compounds : Techniques have been developed for the analysis of compounds similar to 2-Chloro-3-(3-nitrophenyl)propanenitrile in pharmaceutical forms, demonstrating its relevance in quality control and drug development (Al-Rimawi & Kharoaf, 2011).

Polymer Chemistry

  • Use in Polymer Synthesis : It has been involved in the synthesis of various copolymers, indicating its utility in the field of polymer chemistry (Kim et al., 1999).

properties

IUPAC Name

2-chloro-3-(3-nitrophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-8(6-11)4-7-2-1-3-9(5-7)12(13)14/h1-3,5,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWRAJOVWSAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3-nitrophenyl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(3-nitrophenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(3-nitrophenyl)propanenitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(3-nitrophenyl)propanenitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(3-nitrophenyl)propanenitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(3-nitrophenyl)propanenitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(3-nitrophenyl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.